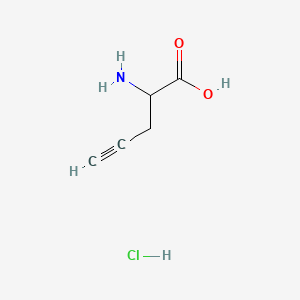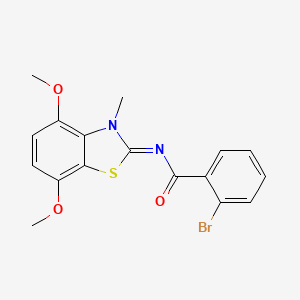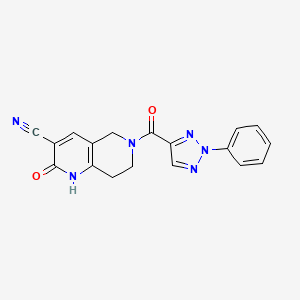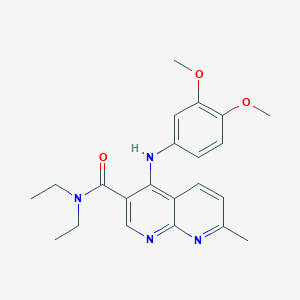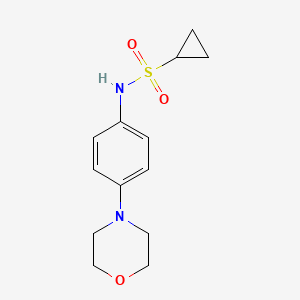
N-(4-morpholinophenyl)cyclopropanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of “N-(4-morpholinophenyl)cyclopropanesulfonamide” is defined by its molecular formula C13H18N2O3S. Detailed structural analysis would require more specific information such as NMR, IR, or X-ray crystallography data, which I currently do not have.Scientific Research Applications
Antimicrobial Properties
N-(4-morpholinophenyl)cyclopropanesulfonamide, belonging to the sulfonamides class, demonstrates significant antimicrobial properties. Oliveira et al. (2015) explored its ability to modulate antibiotic activity against multi-drug resistant strains of various bacteria and fungi. This compound was specifically tested against strains like Staphylococcus aureus and Escherichia coli, showing promise in addressing antibiotic resistance (Oliveira et al., 2015).
Carbonic Anhydrase Inhibition
The compound has been assessed for its inhibitory action on carbonic anhydrases, essential enzymes in many physiological processes. Supuran et al. (2013) synthesized derivatives of this compound and evaluated their inhibition of different carbonic anhydrase isoenzymes. These studies are crucial for developing therapies for diseases where these enzymes play a role (Supuran et al., 2013).
Structural and Molecular Studies
Structural analysis of related sulfonamides has been conducted to understand their molecular behavior and potential therapeutic applications. Remko et al. (2010) conducted X-ray molecular structure studies on similar compounds, providing insights into their conformational behavior in different states, which is crucial for drug design (Remko et al., 2010).
Ring Inversion Studies
The compound's morpholine ring structure has been the subject of dynamic NMR spectroscopic studies. Modarresi-Alam et al. (2009) investigated the effect of N-S bond conjugation on the inversion of the morpholine ring in N-arylsulfonyl morpholines, which is significant for understanding the molecular dynamics and reactivity of such compounds (Modarresi-Alam et al., 2009).
Synthesis of Novel Compounds
Research has also focused on synthesizing novel compounds using this sulfonamide as a precursor or a component. Contini and Erba (2012) utilized a click-chemistry approach with morpholino enamines, demonstrating the compound's versatility in synthesizing diverse chemical entities (Contini & Erba, 2012).
Exploration in Cancer Research
Lu et al. (2021) synthesized a compound using this compound as a part of the structure, which exhibited antiproliferative activity against cancer cell lines. This suggests its potential use in the development of cancer therapeutics (Lu et al., 2021).
Mechanism of Action
properties
IUPAC Name |
N-(4-morpholin-4-ylphenyl)cyclopropanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3S/c16-19(17,13-5-6-13)14-11-1-3-12(4-2-11)15-7-9-18-10-8-15/h1-4,13-14H,5-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUYVBAGPWSXWPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)NC2=CC=C(C=C2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

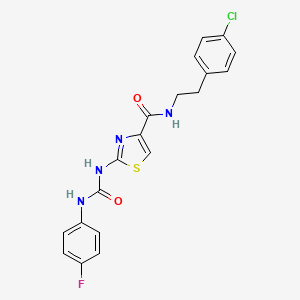
![2-Chloro-5-[3-(pentyloxy)azetidine-1-carbonyl]pyridine](/img/structure/B2452190.png)

![N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]-1,3-benzothiazole-6-carboxamide](/img/structure/B2452194.png)
![N-(2-(6-((3-isopropoxypropyl)amino)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzenesulfonamide](/img/structure/B2452196.png)
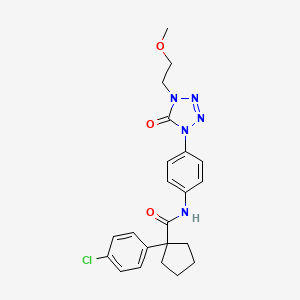
![2-Chloro-5-[(3-methylphenyl)sulfamoyl]benzoic acid](/img/structure/B2452200.png)
![N-[2-(1-Benzyl-1H-benzoimidazol-2-yl)-ethyl]-propionamide](/img/structure/B2452201.png)
![(2Z)-N-(furan-2-ylmethyl)-7-hydroxy-2-{[4-(methylsulfanyl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2452203.png)

